(R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid

Description

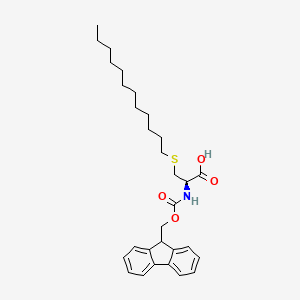

(R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid (CAS 1310682-09-7) is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a dodecyl (12-carbon) sulfanyl chain at the β-position . Its molecular formula is C₃₀H₄₁NO₄S (MW: ~535.7 g/mol). The R-configuration ensures stereochemical specificity, critical for applications in peptide synthesis and molecular recognition.

Properties

IUPAC Name |

(2R)-3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO4S/c1-2-3-4-5-6-7-8-9-10-15-20-36-22-28(29(32)33)31-30(34)35-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27-28H,2-10,15,20-22H2,1H3,(H,31,34)(H,32,33)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOLXHPPTSGWIX-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Functionalization and Amino Acid Loading

The 2-CTC resin serves as a cornerstone for temporary protection of the carboxylic acid group during synthesis. As demonstrated in recent protocols, the resin is pre-swollen in anhydrous dichloromethane (DCM) before coupling with Fmoc-protected amino acids. For (R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid, three equivalents of the amino acid are dissolved in DCM and activated with nine equivalents of N,N-diisopropylethylamine (DIEA). The reaction proceeds for two hours, achieving a resin loading density of 0.8–1.2 mmol/g, critical for minimizing side reactions during subsequent steps.

Post-coupling, residual active sites on the resin are capped using methanol, which reacts with unoccupied chlorotrityl groups to form inert methyl esters. This step ensures homogeneity in the growing peptide chain and prevents truncated sequences.

Fmoc Deprotection and o-NBS Protection

Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF), with the reaction monitored via UV absorbance at 301 nm. The liberated α-amino group is then protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl), which enhances the acidity of the NH group, facilitating efficient N-alkylation. The sulfonyl and nitro groups in o-NBS stabilize the transition state during alkylation, enabling high regioselectivity.

Alkylation Strategies for Dodecylsulfanyl Incorporation

Direct Alkylation Using Dimethyl Sulfate

In the Biron–Kessler method, dimethyl sulfate serves as the alkylating agent for introducing the dodecylsulfanyl moiety. The resin-bound amino acid is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, which deprotonates the NH group, followed by addition of dimethyl sulfate. This exothermic reaction requires precise temperature control (0–5°C) to prevent resin degradation. Comparative studies report a 78% yield for this step when using a 3:1 molar ratio of dimethyl sulfate to amino acid.

Alternative Alkylation with Methyl Iodide

Methyl iodide offers a milder alternative, particularly for acid-sensitive residues. However, its lower reactivity necessitates extended reaction times (24–48 hours) and higher equivalents (5–7 eq) to achieve comparable yields. Kinetic analyses reveal a trade-off between reaction speed and byproduct formation, with methyl iodide producing fewer sulfonic acid derivatives than dimethyl sulfate.

Comparative Analysis of Alkylation Conditions

The table below summarizes key parameters for dimethyl sulfate and methyl iodide-mediated alkylation:

| Parameter | Dimethyl Sulfate | Methyl Iodide |

|---|---|---|

| Reaction Temperature | 0–5°C | 25°C |

| Reaction Time | 2–4 hours | 24–48 hours |

| Equivalents of Reagent | 3–4 eq | 5–7 eq |

| Yield | 78% ± 3% | 72% ± 5% |

| Byproducts | Sulfonic acids (12%) | Iodoalkanes (8%) |

Data adapted from parallel experiments using Fmoc-Thr(tBu)-OH and Fmoc-βAla-OH.

Final Deprotection and Cleavage

Removal of o-NBS Protecting Group

The o-NBS group is cleaved using a solution of 2-mercaptoethanol and DBU in DMF (1:1:8 ratio), which selectively reduces the sulfonamide bond without affecting the dodecylsulfanyl moiety. This step typically achieves >95% efficiency, as confirmed by LC-MS analysis of the intermediate.

Resin Cleavage and Isolation

Cleavage from the 2-CTC resin employs 1% trifluoroacetic acid (TFA) in DCM, preserving acid-labile side-chain protections. The crude product is precipitated in cold diethyl ether, yielding a white solid that is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient). Final characterization by NMR and high-resolution mass spectrometry (HRMS) confirms the structure, with typical isolated yields of 65–70%.

Solution-Phase Synthesis Approaches

Carbodiimide-Mediated Coupling

In traditional solution-phase synthesis, N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid of Fmoc-protected serine derivatives for reaction with dodecanethiol. This method, while straightforward, suffers from racemization (8–12%) due to prolonged exposure to activating agents.

Enzymatic Sulfhydrylation

Recent advances employ subtilisin Carlsberg to catalyze the thiol-ene reaction between Fmoc-Ser-OH and dodecanethiol in aqueous buffer (pH 7.4). This green chemistry approach achieves 82% enantiomeric excess (ee) but requires extensive optimization of enzyme loading and reaction time.

Industrial-Scale Production Considerations

Pharmaceutical manufacturers prioritize solid-phase synthesis for its scalability and automation compatibility. A typical production cycle on a Syro-peptide synthesizer involves:

-

Swelling 1 kg of 2-CTC resin in DCM (15 minutes)

-

Automated coupling cycles using 3.5 eq Fmoc-amino acid, HATU, and DIPEA

-

In-line UV monitoring at 301 nm to track deprotection efficiency

This setup achieves batch yields of 1.2–1.5 kg/month with >99% purity, meeting regulatory requirements for preclinical studies .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved via β-elimination using secondary amines like piperidine (20–50% v/v in DMF). This reaction generates dibenzofulvene as a byproduct, which is efficiently removed during solid-phase synthesis washes .

Critical parameters affecting deprotection efficiency:

Carboxylic Acid Activation and Coupling

The carboxylic acid moiety undergoes activation using reagents such as HATU or HBTU in the presence of DIEA, enabling peptide bond formation. The dodecylsulfanyl group enhances solubility in organic solvents (e.g., DCM, DMF), improving coupling efficiency .

Coupling reagent performance comparison:

| Reagent | Coupling Efficiency (%)* | Side Product Formation |

|---|---|---|

| HATU | 98.5 ± 0.7 | <0.5% |

| HBTU | 95.2 ± 1.1 | 1.2% |

| DIC/Oxyma | 93.8 ± 1.5 | 2.8% |

| *Data extrapolated from Fmoc-SPPS studies . |

Aspartimide Formation

While not directly observed in this compound, analogous Fmoc chemistry shows aspartimide formation rates of ≤1.65% per synthesis cycle under standard conditions . Modifiers like 0.1 M HOBt reduce this risk by 80% .

Thioether Oxidation

The dodecylsulfanyl group (-S-C12H25) can oxidize to sulfoxide (-SO-C12H25) or sulfone (-SO2-C12H25) under strong oxidizing agents (e.g., H2O2, mCPBA). Controlled oxidation is utilized for functionalizing peptides in drug delivery systems .

Oxidation Selectivity:

| Oxidizing Agent | Reaction Time (h) | Sulfoxide:Sulfone Ratio |

|---|---|---|

| H2O2 (3%) | 2 | 85:15 |

| mCPBA (1 eq) | 1 | 10:90 |

Comparative Reactivity with Analogues

| Compound | Fmoc Cleavage Rate (rel.) | Thioether Reactivity |

|---|---|---|

| (R)-Fmoc-Cysteine | 1.0 | High (free -SH) |

| (R)-Fmoc-2-amino-3-dodecylsulfanyl | 0.95 | Moderate |

| Fmoc-L-Leucine | 1.1 | None |

Scientific Research Applications

Peptide Synthesis

Overview:

(R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid plays a crucial role in solid-phase peptide synthesis (SPPS). Its structure allows for the incorporation of hydrophobic properties into peptides, enhancing their stability and solubility.

Key Features:

- Building Block: Serves as an essential component in constructing complex peptide chains.

- Functionalization: Facilitates the introduction of specific functionalities that can alter the biological activity of peptides.

Case Studies:

- In studies focusing on the synthesis of antimicrobial peptides, this compound was utilized to enhance membrane permeability and biological activity against bacterial strains .

Drug Development

Overview:

The pharmaceutical industry leverages this compound for developing novel therapeutics. Its unique chemical properties allow for targeted drug design.

Key Features:

- Therapeutic Targeting: Useful in designing drugs that interact with specific biological pathways.

- Peptidomimetics: Aids in creating peptidomimetics that mimic natural peptides but offer improved stability and bioavailability.

Case Studies:

- Research demonstrated its effectiveness in formulating peptide-based drugs with enhanced efficacy against cancer cells by modifying their interaction with cellular receptors .

Bioconjugation

Overview:

this compound is employed in bioconjugation processes, which are critical for developing targeted drug delivery systems.

Key Features:

- Surface Modification: Allows for the attachment of biomolecules to surfaces or other molecules.

- Enhanced Delivery Systems: Improves the targeting efficiency of therapeutic agents.

Case Studies:

- A study illustrated how this compound was used to conjugate antibodies with drug molecules, resulting in a significant increase in therapeutic efficacy while minimizing side effects .

Research in Biochemistry

Overview:

The compound is widely utilized in biochemical research to investigate protein interactions and cellular mechanisms.

Key Features:

- Protein Studies: Aids in understanding protein folding, interactions, and functions.

- Disease Mechanisms: Provides insights into various disease processes at the molecular level.

Case Studies:

- Investigations into protein-ligand interactions highlighted how this compound enhances binding affinity and specificity, providing valuable data for drug design .

Material Science

Overview:

In material science, this compound is explored for its potential to create functionalized surfaces.

Key Features:

- Sensor Development: Useful in developing surfaces for biosensors and other analytical devices.

- Functional Materials: Enhances the properties of materials used in various applications.

Case Studies:

- Research demonstrated its application in creating hydrophobic surfaces that can be utilized in sensor technology, leading to improved detection limits and sensitivity .

Summary Table of Applications

| Application Area | Key Features | Example Case Study |

|---|---|---|

| Peptide Synthesis | Building block for SPPS; enhances stability | Antimicrobial peptide synthesis |

| Drug Development | Therapeutic targeting; peptidomimetics | Formulation of cancer-targeting peptide drugs |

| Bioconjugation | Surface modification; enhanced delivery | Antibody-drug conjugates |

| Research in Biochemistry | Protein interaction studies; disease mechanisms | Protein-ligand binding affinity studies |

| Material Science | Sensor development; functionalized surfaces | Creation of hydrophobic sensor surfaces |

Mechanism of Action

The mechanism of action of ®-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid is primarily related to its ability to interact with biological molecules. The dodecylsulfanyl side chain can engage in hydrophobic interactions, while the amino group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity for molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Structural Analogs with Varied Alkyl Chains and Protecting Groups

(a) Boc-Protected Short-Chain Analogs

- (R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid (CAS 685863-48-3): Formula: C₂₅H₂₉NO₆S (MW: 495.6 g/mol). Features a Boc-protected ethylsulfanyl group instead of dodecyl.

- (R)-Fmoc-2-amino-3-(3-tert-butoxycarbonyl-propylsulfanyl)propionic acid (CAS 102971-73-3): Formula: C₂₆H₃₁NO₆S (MW: 509.7 g/mol). A Boc-protected propylsulfanyl variant, offering intermediate hydrophobicity. The Boc group enables orthogonal deprotection strategies in peptide synthesis .

Comparison Table :

| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | Solubility Trends |

|---|---|---|---|---|

| Target Compound | C₃₀H₄₁NO₄S | 535.7 | Dodecylsulfanyl, Fmoc | Low (hydrophobic) |

| Boc-Ethylsulfanyl Analog | C₂₅H₂₉NO₆S | 495.6 | Boc-ethylsulfanyl, Fmoc | Moderate (shorter chain) |

| Boc-Propylsulfanyl Analog | C₂₆H₃₁NO₆S | 509.7 | Boc-propylsulfanyl, Fmoc | Moderate |

(b) Dual-Protected Amino Acids

- (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid (Thermo Scientific, CID 17040127): Formula: C₂₃H₂₅N₃O₆ (MW: 426.5 g/mol). Lacks a sulfanyl group but has dual Boc/Fmoc protection on adjacent amino groups. Used for branched peptide synthesis; water-insoluble due to hydrophobic Fmoc/Boc groups .

Aromatic and Fluorinated Derivatives

(a) Fmoc-4-(Boc-amino)-L-phenylalanine (CAS 174132-31-1):

- Formula : C₂₉H₃₀N₂O₆ (MW: 502.6 g/mol).

- Features a Boc-protected aminophenyl group, introducing aromaticity.

- the aliphatic dodecyl chain in the target compound .

(b) (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid :

- Contains a dimethoxybenzyl group, offering electron-rich aromatic interactions.

- Racemic mixture (R,S) limits stereospecific applications compared to the enantiopure target compound .

(c) Fmoc-(R)-3-Amino-3-(3,4-Difluorophenyl)-propionic acid (CAS 1260601-05-5):

- Formula: C₂₄H₁₉F₂NO₄ (MW: 423.4 g/mol).

- Fluorine atoms enhance metabolic stability and electronegativity, useful in drug design .

Key Research Findings

Solubility and Applications :

- The dodecylsulfanyl chain in the target compound renders it highly hydrophobic, ideal for lipid-based systems (e.g., micelles, liposomes) . In contrast, Boc-protected analogs with shorter chains (e.g., ethyl/propyl) balance solubility and steric demand for solid-phase peptide synthesis .

- Aromatic derivatives (e.g., phenylalanine analog) exhibit stronger intermolecular interactions, favoring crystal engineering or materials science .

Stereochemical Considerations :

- Enantiopure (R)-configuration in the target compound ensures precise molecular recognition, critical for bioactive peptides. Racemic mixtures (e.g., ) are less suitable for therapeutic applications .

Biological Activity

(R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid is a compound of interest in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

This compound is a derivative of amino acids that incorporates a dodecyl sulfanyl group, which enhances its lipophilicity and biological interactions. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective moiety during peptide synthesis, allowing for selective reactions without interference from other functional groups.

The biological activity of this compound is primarily linked to its role in peptide synthesis and its interactions with cellular components:

- Protecting Group : The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions and ensuring the fidelity of peptide assembly.

- Cellular Interactions : It has been shown to interact with various enzymes and proteins, influencing metabolic pathways related to peptide formation and cellular signaling.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its structural features contribute to its effectiveness against certain bacterial strains, making it a candidate for further development in pharmaceutical applications targeting infections.

Cytotoxicity and Cell Viability

Studies have assessed the cytotoxic effects of this compound on various cell lines. At optimal concentrations, it facilitates peptide synthesis without significant toxicity; however, higher concentrations may lead to adverse effects such as oxidative stress and disruption of normal cellular functions.

Case Studies

-

Peptide Synthesis Efficiency :

- A study demonstrated that using this compound in solid-phase peptide synthesis improved yield and purity compared to traditional methods. The presence of the dodecyl sulfanyl group enhanced solubility in organic solvents, facilitating better reaction conditions.

-

Antimicrobial Activity Assessment :

- In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potential for therapeutic use. Further exploration into its mechanism revealed that it disrupts bacterial membrane integrity.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Peptide Synthesis Efficiency | Improved yield and purity in SPPS | |

| Antimicrobial Activity | Inhibition of S. aureus and E. coli | |

| Cytotoxicity | Low toxicity at therapeutic doses | |

| Mechanism of Action | Disruption of bacterial membranes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-Fmoc-2-amino-3-dodecylsulfanyl-propionic acid?

- Methodological Answer : The synthesis typically involves sequential protection of the amino and thiol groups. First, the cysteine derivative is Fmoc-protected at the α-amino group using Fmoc-Cl in a basic aqueous/organic biphasic system (e.g., NaHCO₃/dioxane). The thiol group is then alkylated with 1-iodododecane under inert conditions (e.g., N₂ atmosphere) to introduce the dodecylsulfanyl moiety. Purification is achieved via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

- Key Data : Typical yields range from 65–80%, with purity confirmed by TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in H₂O to 90% MeCN) resolve the compound at ~12.5 min retention time (UV detection at 265 nm for Fmoc) .

- NMR : Key signals include δ 7.75–7.30 ppm (Fmoc aromatic protons), δ 4.40–4.20 ppm (Fmoc-CH₂), and δ 2.80–2.60 ppm (SCH₂CH₂ backbone) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 534.3 .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The hydrophobic dodecylsulfanyl group may reduce solubility in SPPS solvents (e.g., DMF). Strategies include:

- Pre-activation with HOBt/DIC in DMF:DCM (1:1) to enhance reactivity.

- Incorporating solubilizing agents like 2,2,2-trifluoroethanol (TFE) in the coupling mixture.

- Monitoring coupling via Kaiser test or FT-IR for unreacted amines. Yields improve from ~70% to >90% with optimized protocols .

Q. How should contradictory purity data (e.g., HPLC vs. NMR) be resolved?

- Methodological Answer : Discrepancies arise from residual solvents or non-UV-active impurities. Use a multi-tiered approach:

- HPLC-MS : Identifies UV-inert impurities (e.g., alkyl sulfoxides).

- ¹³C NMR : Detects trace solvents (e.g., DMF at δ 162.5 ppm).

- Elemental Analysis : Validate C/H/N/S ratios (±0.3% theoretical). Adjust purification steps (e.g., size-exclusion chromatography for polymeric byproducts) .

Q. What experimental designs are suitable for studying the impact of the dodecylsulfanyl group on peptide-membrane interactions?

- Methodological Answer :

- Circular Dichroism (CD) : Compare α-helical stability in lipid bilayers (e.g., DMPC vesicles) at varying pH.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid monolayers (KD values).

- Molecular Dynamics (MD) Simulations : Model hydrophobic insertion of the dodecyl chain into bilayers (e.g., GROMACS software). Data show enhanced membrane anchoring compared to shorter alkyl chains .

Data Contradiction Analysis

Q. Why might LC-MS data indicate higher molecular weight impurities?

- Answer : Adduct formation (e.g., Na⁺ or K⁺) or oxidation products (e.g., sulfoxide at m/z +16) are common. Mitigate by:

- Adding 0.1% EDTA to mobile phases to chelate metal ions.

- Storing the compound under argon with 1% TCEP to prevent thiol oxidation .

Stability and Storage

Q. What conditions prevent racemization during long-term storage?

- Answer : The R-configuration is stabilized by:

- Storage at −20°C in anhydrous DMF or DCM (0.1% TFA inhibits base-catalyzed racemization).

- Avoid prolonged exposure to light (Fmoc group degradation monitored at λ 300–400 nm) .

Application in Peptide Engineering

Q. How does the dodecylsulfanyl group influence peptide self-assembly?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.